molecular formula C18H21NO2 B8673570 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8673570
M. Wt: 283.4 g/mol
InChI Key: JXBGBNUEKURSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their diverse biological activities and potential therapeutic applications. This compound features a benzyl group and two methoxy groups attached to the isoquinoline core, making it a unique structure with potential for various chemical and biological studies .

Chemical Reactions Analysis

1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It exhibits biological activities against pathogens and has potential as an antimicrobial agent.

    Medicine: Research suggests it may have neuroprotective effects and could be explored for treating neurodegenerative diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter levels in the brain, potentially offering neuroprotective effects. The compound may also inhibit certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO2/c1-20-16-8-9-17(21-2)18-14(16)10-11-19-15(18)12-13-6-4-3-5-7-13/h3-9,15,19H,10-12H2,1-2H3

InChI Key

JXBGBNUEKURSRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCNC(C2=C(C=C1)OC)CC3=CC=CC=C3

Origin of Product

United States

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